4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one
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Overview
Description
4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. This compound is of particular interest due to its potential biological activities and its structural similarity to β-lactam antibiotics, which are widely used in clinical settings for their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes with imines. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its structural similarity to β-lactam antibiotics.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)azetidin-2-one: Similar structure but lacks the dihydroxy groups.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Contains additional substituents that may alter its biological activity.
Uniqueness
4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one is unique due to the presence of both dihydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions that enhance the compound’s ability to bind to biological targets .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(2,3-dihydroxy-4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO4/c1-15-7-3-2-5(9(13)10(7)14)6-4-8(12)11-6/h2-3,6,13-14H,4H2,1H3,(H,11,12) |
InChI Key |
OLUGHCHFOAFFMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)N2)O)O |
Origin of Product |
United States |
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